(Cyclohexylmethyl)(2-methylbutan-2-YL)amine

Description

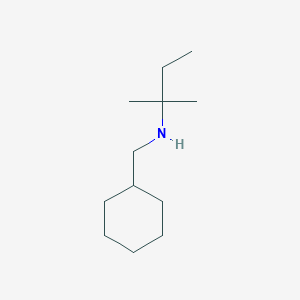

(Cyclohexylmethyl)(2-methylbutan-2-yl)amine is a secondary amine characterized by a cyclohexylmethyl group (C₆H₁₁CH₂–) and a branched 2-methylbutan-2-yl substituent (–C(CH₃)₂CH₂CH₃). Its molecular formula is C₁₂H₂₅N, with a molar mass of 183.33 g/mol . The compound’s structure combines lipophilic cyclohexyl and bulky tertiary alkyl moieties, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula |

C12H25N |

|---|---|

Molecular Weight |

183.33 g/mol |

IUPAC Name |

N-(cyclohexylmethyl)-2-methylbutan-2-amine |

InChI |

InChI=1S/C12H25N/c1-4-12(2,3)13-10-11-8-6-5-7-9-11/h11,13H,4-10H2,1-3H3 |

InChI Key |

SHFVUSPIFQFAHQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)NCC1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclohexylmethyl)(2-methylbutan-2-YL)amine typically involves the reaction of cyclohexylmethyl chloride with 2-methylbutan-2-amine under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(Cyclohexylmethyl)(2-methylbutan-2-YL)amine undergoes several types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

(Cyclohexylmethyl)(2-methylbutan-2-YL)amine has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Cyclohexylmethyl)(2-methylbutan-2-YL)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

The following analysis compares (Cyclohexylmethyl)(2-methylbutan-2-yl)amine with structurally related amines, focusing on molecular features, substituent effects, and inferred properties.

Structural and Physicochemical Comparisons

Table 1: Key Properties of Selected Amines

Key Observations:

- Steric and Lipophilic Effects : The target compound’s 2-methylbutan-2-yl group introduces branching, reducing steric hindrance compared to bis(cyclohexylmethyl)amine, which has two bulky cyclohexylmethyl groups. This may enhance membrane permeability relative to the latter .

- Functional Group Diversity: The hexyloxy-substituted analog (C₁₇H₃₅NO) incorporates an ether linkage, likely increasing polarity and reducing logP compared to the target amine .

- Heterocyclic Influence : The thiadiazole-containing amine (C₈H₁₃N₃S) shares a similar molar mass but features a sulfur-rich heterocycle, which could alter electronic properties and binding affinity in biological systems .

Structure-Activity Relationship (SAR) Insights

Although direct activity data for This compound is unavailable, highlights the critical role of cyclohexylmethyl groups in enhancing inhibitory potency. For example:

- Compound 1 (IC₅₀ = 0.05 µM), bearing a cyclohexylmethyl substituent, exhibited 88-fold greater potency than its parent compound luteolin (IC₅₀ = 4.4 µM) .

- Similarly, compound 2 (IC₅₀ = 0.07 µM) showed 250-fold higher activity than eriodyctiol (IC₅₀ = 17.8 µM) due to the cyclohexylmethyl motif .

These findings suggest that cyclohexylmethyl groups enhance bioactivity by improving target binding or metabolic stability. In the context of This compound , this motif may similarly contribute to pharmacological efficacy, though experimental validation is required.

Biological Activity

(Cyclohexylmethyl)(2-methylbutan-2-YL)amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Chemical Formula : C_{13}H_{23}N

- Molecular Weight : 197.33 g/mol

- IUPAC Name : this compound

The compound features a cyclohexyl group attached to a methyl amine structure, which may influence its interaction with biological targets.

Pharmacological Profile

Research indicates that this compound exhibits various biological activities, including:

- Neuroprotective Effects : Studies have suggested that the compound may protect neuronal cells from oxidative stress and apoptosis, potentially through the modulation of neurotransmitter systems.

- Anti-inflammatory Properties : Preliminary data indicate that it may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

- Antimicrobial Activity : Some investigations have shown effectiveness against certain bacterial strains, suggesting a role in antimicrobial therapy.

The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

- The cyclohexyl moiety enhances lipophilicity, allowing better membrane penetration and receptor interaction.

- The amine group may facilitate binding to neurotransmitter receptors or enzymes involved in inflammatory pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Neuroprotection | Reduction in neuronal apoptosis | |

| Anti-inflammatory | Decreased cytokine levels | |

| Antimicrobial | Inhibition of bacterial growth |

Table 2: Structure-Activity Relationship (SAR)

| Compound Variation | Activity Level | Notes |

|---|---|---|

| Cyclohexyl group presence | High | Enhances lipophilicity |

| Alteration in alkyl chain length | Moderate | Affects receptor binding |

| Presence of additional functional groups | Variable | Modulates activity |

Case Studies

Several case studies have explored the efficacy of this compound in various contexts:

- Neuroprotection in Animal Models : A study conducted on rodent models demonstrated significant neuroprotective effects when administered prior to induced oxidative stress, with marked improvements in behavioral outcomes and reduced neuronal death.

- Anti-inflammatory Response in Cell Cultures : In vitro assays using macrophage cell lines showed that treatment with the compound resulted in a significant decrease in TNF-alpha production, indicating its potential utility in treating inflammatory conditions.

- Antimicrobial Efficacy : A comparative study against common pathogens revealed that the compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.